molecular formula C11H7ClN2O2 B1599222 4-(6-chloropyridazin-3-yl)benzoic Acid CAS No. 845827-17-0

4-(6-chloropyridazin-3-yl)benzoic Acid

Cat. No.: B1599222
CAS No.: 845827-17-0
M. Wt: 234.64 g/mol
InChI Key: KFIYDCWKTZPYHH-UHFFFAOYSA-N
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Description

4-(6-Chloropyridazin-3-yl)benzoic acid is a chemical compound that belongs to the class of pyridazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-chloropyridazin-3-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Chloropyridazin-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-Chloropyridazin-3-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(6-chloropyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.

    4-(4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity against Staphylococcus aureus.

Uniqueness: 4-(6-Chloropyridazin-3-yl)benzoic acid is unique due to its specific chemical structure and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIYDCWKTZPYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423337
Record name 4-(6-chloropyridazin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845827-17-0
Record name 4-(6-chloropyridazin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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